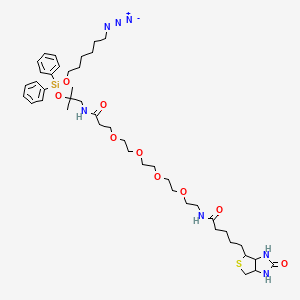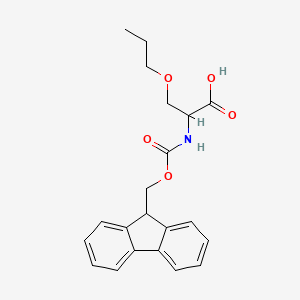
N-Fmoc-O-propyl-D-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-O-propyl-D-serine is a derivative of the amino acid serine, where the hydroxyl group of serine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the amino group is substituted with a propyl group. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-O-propyl-D-serine typically involves the protection of the hydroxyl group of serine with the Fmoc group. This can be achieved by reacting serine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The propyl group can be introduced through various alkylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-O-propyl-D-serine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Substitution Reactions: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include deprotected serine derivatives, substituted serine compounds, and oxidized or reduced serine derivatives.
Scientific Research Applications
N-Fmoc-O-propyl-D-serine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-Fmoc-O-propyl-D-serine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The propyl group provides additional stability and functionality to the compound. The deprotection of the Fmoc group is achieved through a base-catalyzed elimination mechanism .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-O-tert-butyl-D-serine: Similar to N-Fmoc-O-propyl-D-serine but with a tert-butyl group instead of a propyl group.
N-Fmoc-O-methyl-D-serine: Contains a methyl group instead of a propyl group.
N-Fmoc-O-ethyl-D-serine: Contains an ethyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific propyl substitution, which provides distinct chemical properties and reactivity compared to other similar compounds. The propyl group offers a balance between steric hindrance and reactivity, making it suitable for various synthetic applications.
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
ZMBUQXDXHBJSFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-ethyl (3aR,8aS)-decahydrocyclohepta[b]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12305792.png)
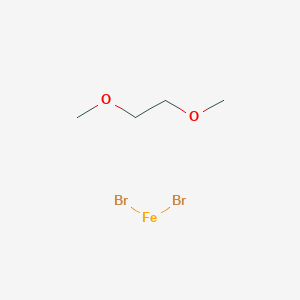
![5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12305804.png)
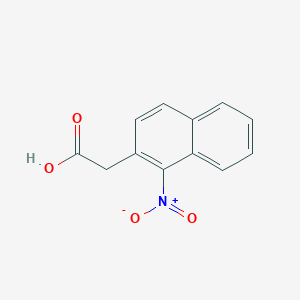
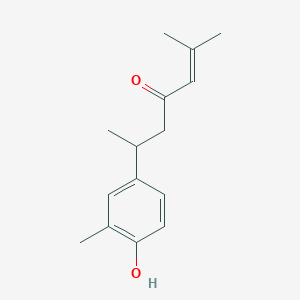
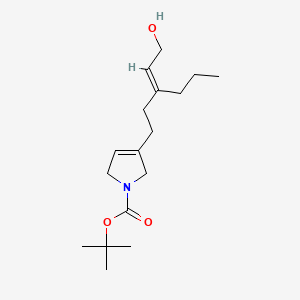
![Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12305814.png)
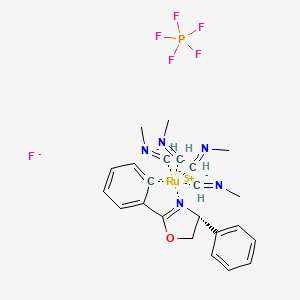
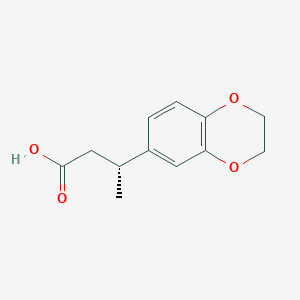
![2-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B12305830.png)
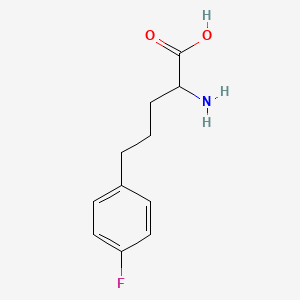
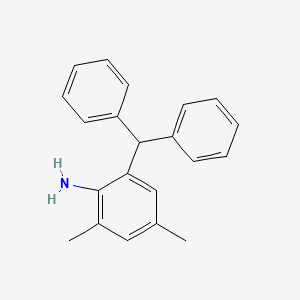
![9-Acetyloxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12305858.png)
